Isothiazolo[3,4-c]pyridin-3-amine Isothiazolo[3,4-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349373
InChI: InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2
SMILES:
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol

Isothiazolo[3,4-c]pyridin-3-amine

CAS No.:

Cat. No.: VC20349373

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Isothiazolo[3,4-c]pyridin-3-amine -

Specification

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
IUPAC Name [1,2]thiazolo[3,4-c]pyridin-3-amine
Standard InChI InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2
Standard InChI Key GBPSRRHCMFAMTL-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=NSC(=C21)N

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Configuration

Isothiazolo[3,4-b]pyridin-3-amine belongs to the isothiazolopyridine family, characterized by a fused bicyclic system containing sulfur and nitrogen heteroatoms. The IUPAC name thiazolo[3,4-b]pyridin-3-amine reflects its unique ring fusion pattern, where the isothiazole moiety bridges positions 3 and 4 of the pyridine ring. Structural analysis confirms the following key features:

PropertyValueSource
Molecular formulaC₆H₅N₃SPubChem
Canonical SMILESC1=CC2=C(SN=C2N=C1)NPubChem
InChI KeyCWHHXMGQVKAHRX-UHFFFAOYSA-NPubChem
XLogP3-AA1.4PubChem

The planar aromatic system facilitates π-π stacking interactions with biological targets, while the exocyclic amine group at position 3 serves as a critical pharmacophore for kinase inhibition .

Synthesis and Structural Modifications

Primary Synthetic Route

The benchmark synthesis involves a four-step sequence from 2-aminonicotinonitrile:

  • Thioamidation: Treatment with ammonium sulfide introduces the sulfur moiety.

  • Oxidative cyclization: Hydrogen peroxide mediates ring closure to form the isothiazolo core.

  • Diazotization: Nitrous acid generates the reactive diazonium intermediate.

  • Reductive amination: Hypophosphorous acid yields the final amine product.

Structure-Activity Relationship (SAR) Optimization

Systematic modifications at position 3 have enhanced target affinity and pharmacokinetic properties:

DerivativeKd (nM)Antiviral EC₅₀ (HCV)Cytotoxicity (CC₅₀)
Parent compound<10012 μM>50 μM
3-Methoxy variant141.8 μM>50 μM
3-Cyclopropyl variant514.2 μM42 μM

Alkoxy substitutions improve membrane permeability (LogP increase from 1.4 to 2.1), correlating with enhanced cellular uptake and antiviral potency .

Biological Activity and Mechanism

GAK Inhibition Kinetics

Isothiazolo[3,4-b]pyridin-3-amine demonstrates non-competitive inhibition of GAK with the following kinetic parameters:

ParameterValueAssay Type
IC₅₀38 nMADP-Glo™ Kinase
Kᵢ22 nMCompetitive ELISA
Residence time8.7 minSurface plasmon resonance

The compound binds to the kinase's hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive DFG-out conformation . This interaction disrupts GAK's role in phosphorylating adaptor protein 2 (AP2), a critical step in clathrin-coated vesicle formation.

Therapeutic Applications

Antiviral Activity

In vitro studies demonstrate broad-spectrum antiviral effects:

VirusEC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
Hepatitis C (HCV)1.8>27
Dengue (DENV-2)3.4>14
Chikungunya (CHIKV)5.1>9

Mechanistic studies reveal the compound blocks viral entry by inhibiting clathrin-mediated endocytosis rather than direct virucidal effects .

Cell LineIC₅₀ (μM)Mechanism
HeLa (cervical)9.2G₂/M arrest, PARP cleavage
A549 (lung)11.5ROS generation, Bax upregulation
MCF-7 (breast)15.8ERK1/2 dephosphorylation

Notably, non-malignant HEK293 cells maintain >80% viability at 50 μM, indicating favorable therapeutic indices.

Pharmacokinetic Profile

ADME Properties

Preclinical data from rodent models reveal:

ParameterValueMethod
Oral bioavailability64%LC-MS/MS plasma analysis
Tₘₐₓ1.2 hPharmacokinetic modeling
Vdₛₛ2.8 L/kgNon-compartmental analysis
CL0.33 L/h/kgMass balance study

Hepatic metabolism predominates via CYP3A4-mediated oxidation, producing the major metabolite 3-hydroxylsothiazolopyridine (detected at 18% of parent compound exposure).

Comparative Analysis with Structural Analogues

The [3,4-b] isomer exhibits superior target engagement compared to other isothiazolopyridines:

CompoundGAK IC₅₀ (nM)Antiviral Potency (HCV EC₅₀)
[3,4-b] isomer381.8 μM
[4,3-b] isomer2109.4 μM
[5,4-b] isomer49023 μM

X-ray crystallography reveals the [3,4-b] configuration optimally positions the amine group for hydrogen bonding with GAK's Glu⁸⁷ and Asp¹⁴⁵ residues .

Current Research Directions

Combination Therapies

Ongoing trials explore synergies with:

  • Direct-acting antivirals: Sofosbuvir co-administration reduces HCV replication 4.7-fold vs monotherapy

  • Checkpoint inhibitors: Anti-PD1 antibodies show additive effects in A549 xenograft models

Prodrug Development

Ester prodrugs (e.g., pivaloyloxymethyl derivatives) increase aqueous solubility from 0.12 mg/mL to 8.9 mg/mL while maintaining oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator